REACTION_CXSMILES
|
[ClH:1].Cl.[CH3:3][N:4]1[CH2:8][CH2:7][C:6]2([CH2:12][CH2:11][N:10](CC3C=CC=CC=3)[CH2:9]2)[CH2:5]1>CO.[Pd]>[ClH:1].[ClH:1].[CH3:3][N:4]1[CH2:8][CH2:7][C:6]2([CH2:12][CH2:11][NH:10][CH2:9]2)[CH2:5]1 |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CN1CC2(CC1)CN(CC2)CC2=CC=CC=C2
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a thick syrup which
|
Type
|
CUSTOM
|
Details
|
crystallized on addition of acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN1CC2(CC1)CNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |